3-(Chloromethyl)azepan-2-one

Description

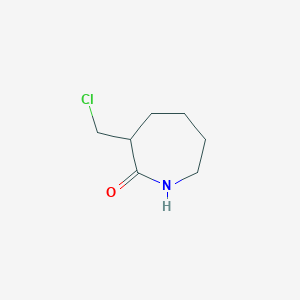

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGLQLMBMXDUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloromethyl Azepan 2 One

Enantioselective Synthesis of 3-(Chloromethyl)azepan-2-one

The introduction of a chiral center at the C3 position of the azepan-2-one (B1668282) ring requires precise stereochemical control. Enantioselective synthesis of this compound can be approached through several modern synthetic strategies, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, organocatalysis and metal-based catalysis are prominent approaches.

Iminium-ion catalysis, a cornerstone of organocatalysis, can be envisioned for the asymmetric functionalization of α,β-unsaturated aldehydes, which could be precursors to the target lactam. mdpi.comnih.gov For instance, a chiral secondary amine catalyst, such as a MacMillan-type imidazolidinone, could activate an appropriate unsaturated aldehyde for the conjugate addition of a chloromethyl nucleophile. mdpi.com This would be followed by subsequent cyclization and functional group manipulations to yield the desired product.

Another powerful strategy is the use of chiral phosphoric acids as Brønsted acid catalysts. These catalysts have been successfully employed in asymmetric Friedel-Crafts alkylations of indoles with trifluoromethyl ketone hydrates, demonstrating their utility in creating chiral centers. mdpi.com A similar approach could potentially be adapted for the synthesis of precursors to this compound.

N-Heterocyclic carbenes (NHCs) have also emerged as versatile catalysts for asymmetric synthesis. They can catalyze formal [3+3] cycloaddition reactions to construct complex heterocyclic skeletons with high enantioselectivity. oaepublish.com The application of a chiral NHC to a reaction between a suitable three-carbon and three-atom component could provide a pathway to the chiral azepan-2-one ring.

| Catalyst Type | Potential Application | Key Features |

| Imidazolidinones | Asymmetric conjugate addition | Iminium ion activation |

| Chiral Phosphoric Acids | Asymmetric alkylation | Brønsted acid catalysis |

| N-Heterocyclic Carbenes | Asymmetric cycloadditions | Generation of reactive intermediates |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the chloromethyl group at the C3 position. Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries used in stereoselective alkylations and aldol (B89426) reactions. wikipedia.org An N-acylated oxazolidinone derived from a suitable precursor could undergo diastereoselective alkylation with a chloromethyl electrophile. Subsequent removal of the auxiliary would furnish the enantiomerically enriched this compound.

Camphorsultam is another effective chiral auxiliary that has been utilized in a variety of asymmetric transformations, including Michael additions. wikipedia.org Its rigid bicyclic structure provides excellent stereochemical control. A substrate bearing a camphorsultam auxiliary could be designed to undergo a diastereoselective reaction to install the chloromethyl group, followed by cyclization and auxiliary removal.

More recently, the concept of a chiral interlocking auxiliary has been developed for the synthesis of mechanically planar chiral rotaxanes, showcasing the innovative ways chirality can be transferred. nih.gov While not directly applicable in its reported form, it highlights the ongoing development of new chiral control elements.

| Chiral Auxiliary | Typical Reactions | Advantages |

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity, well-established |

| Camphorsultam | Michael Additions, Cycloadditions | Rigid structure, excellent stereocontrol |

| Pseudoephedrine | Alkylation | High diastereoselectivity, readily available |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. Engineered enzymes are increasingly being used for non-natural reactions, expanding the toolkit of synthetic chemists. nih.gov

For the synthesis of this compound, a key biocatalytic step could involve the asymmetric reduction of a carbonyl group or the asymmetric formation of a carbon-carbon bond. For instance, an engineered tautomerase has been shown to catalyze the enantioselective synthesis of cyclopropanes via a nucleophilic addition pathway. nih.gov A similar enzymatic approach could potentially be developed for the asymmetric synthesis of a precursor to the target lactam.

The use of biocatalysts in industrial processes is growing, with examples such as the synthesis of intermediates for pharmaceuticals. google.com The development of a specific enzyme for the synthesis of enantiomerically pure this compound would be a significant advancement, offering a green and efficient manufacturing route.

Novel Ring-Closing Strategies for the Azepan-2-one Core

The construction of the seven-membered azepan-2-one ring is a critical step in the synthesis of this compound. While the Beckmann rearrangement of cyclohexanone (B45756) oxime is the classical industrial method for producing ε-caprolactam, google.comgoogle.comrsc.orgucm.es research into novel ring-closing strategies continues to provide more versatile and efficient routes to substituted lactams.

Intramolecular Cyclization Reactions

Intramolecular cyclization of linear precursors is a powerful strategy for the synthesis of cyclic compounds, including lactams. researchgate.net These reactions can be promoted by a variety of reagents and catalysts.

Palladium-catalyzed intramolecular amination of alkenes (aza-Wacker-type cyclization) has been used to synthesize various nitrogen-containing heterocycles. nih.gov A suitably functionalized N-alkenyl amide could undergo intramolecular cyclization to form the azepan-2-one ring. The stereochemistry of the reaction could potentially be controlled by the use of chiral ligands.

Radical cyclizations also offer a mild and efficient method for ring formation. researchgate.net For example, the oxidative radical cyclization of active methylene (B1212753) compounds containing allyl groups can produce γ-lactams. researchgate.net Adapting this methodology to form the seven-membered ring of azepan-2-one would require a precursor with the appropriate chain length and functional groups.

More recently, base-promoted intramolecular additions of vinyl cyclopropanecarboxamides have been developed to access conformationally restricted aza[3.1.0]bicycles. nih.gov While this leads to a different ring system, it demonstrates the utility of intramolecular addition reactions in constructing complex nitrogen heterocycles.

| Cyclization Method | Catalyst/Promoter | Key Features |

| Aza-Wacker-type Cyclization | Palladium(II) catalysts | Forms C-N bond via aminopalladation |

| Radical Cyclization | Radical initiators/oxidants | Mild conditions, good functional group tolerance |

| Intramolecular Addition | Base | Can form complex bicyclic systems |

Ring-Expansion Methodologies

Ring-expansion reactions provide an alternative approach to the synthesis of medium-sized rings like the azepan-2-one system. These methods often start from more readily available smaller rings.

The Schmidt reaction is a classic ring-expansion reaction where an azide (B81097) reacts with a carbonyl compound under acidic conditions to yield an amide. wikipedia.orglibretexts.org The reaction of a cyclohexanone derivative with hydrazoic acid would lead to the corresponding azepan-2-one. organic-chemistry.org The regioselectivity of the migration of the alkyl group is a key consideration in this reaction. chimia.ch

The Beckmann rearrangement, as mentioned earlier, is the most prominent ring-expansion method for the synthesis of ε-caprolactam. youtube.com It involves the acid-catalyzed rearrangement of a cyclohexanone oxime. google.comgoogle.com The reaction is typically carried out using strong acids like oleum. google.comgoogle.com Greener alternatives using solid acid catalysts or ionic liquids are also being explored. rsc.org

A novel photochemical strategy for the synthesis of caprolactams involves the dearomative ring expansion of nitroarenes. thieme-connect.de This method uses blue light to convert a nitro group into a singlet nitrene, which then inserts into the aromatic ring to form a seven-membered azepine. Subsequent hydrogenation and hydrolysis afford the caprolactam. thieme-connect.de This approach offers a unique entry into the azepan-2-one ring system from readily available aromatic precursors.

| Ring-Expansion Method | Starting Material | Key Reagents |

| Schmidt Reaction | Cyclohexanone derivative | Hydrazoic acid, strong acid |

| Beckmann Rearrangement | Cyclohexanone oxime | Strong acid (e.g., oleum) |

| Photochemical Ring Expansion | Nitroarene | Blue light |

Domino and Cascade Reaction Sequences

Domino and cascade reactions, which involve multiple bond-forming events in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. iupac.org While specific domino or cascade sequences for the direct synthesis of this compound are not extensively documented, several methodologies for related substituted caprolactams can be adapted.

One conceptual approach involves a stereoselective amination/cyclization cascade. researchgate.net This strategy could commence with a suitably functionalized vinyl γ-lactone, which upon reaction with an appropriate nitrogen source, undergoes a cascade of reactions to form the seven-membered lactam ring. The introduction of the chloromethyl group could be envisioned either on the starting lactone or through subsequent functionalization.

Another powerful strategy is the domino Knoevenagel–hetero-Diels–Alder reaction. iupac.org This sequence can be employed for the synthesis of highly substituted azepanes. iupac.org In a hypothetical application to this compound, an aminoaldehyde could react with a 1,3-dicarbonyl compound to generate a diene, which then undergoes an intramolecular hetero-Diels–Alder reaction to form the azepane core. The chloromethyl substituent would need to be incorporated into one of the initial building blocks.

A formal [6+1] annulation reaction has been reported for the synthesis of acylated caprolactams. rsc.org This method involves a sequential Michael addition and palladium-catalyzed alpha-arylation of ketones. rsc.org While this specific reaction leads to acylated products, the underlying principle of forming the seven-membered ring through a sequence of C-C bond formations at the C3 position is highly relevant.

The following table outlines a hypothetical domino reaction sequence for the synthesis of a 3-substituted caprolactam precursor, based on established methodologies.

| Step | Reaction Type | Reactants | Intermediate/Product | Catalyst/Reagent |

| 1 | Knoevenagel Condensation | Aminoaldehyde, Chloroacetylacetone | Dienamine | Weak base (e.g., piperidinium (B107235) acetate) |

| 2 | Intramolecular Hetero-Diels-Alder | Dienamine | Dihydroazepine derivative | Heat |

| 3 | Reduction and Ring Opening | Dihydroazepine derivative | This compound precursor | Reducing agent (e.g., NaBH4), followed by hydrolysis |

Chemo- and Regioselective Functionalization of Precursors to this compound

The chemo- and regioselective functionalization of readily available precursors is a key strategy for the synthesis of this compound. The C3 position of the caprolactam ring, being alpha to the carbonyl group, is amenable to various selective transformations.

One of the most direct approaches is the selective functionalization of ε-caprolactam itself. While direct chloromethylation at the C3 position is challenging, a two-step approach is more feasible. This would involve the deprotonation of the C3 position using a strong base, followed by reaction with an appropriate electrophile.

A plausible route for the synthesis of this compound involves the following steps:

Formation of a C3-functionalized intermediate: This can be achieved through various methods, such as the Michael addition of a suitable nucleophile to an α,β-unsaturated caprolactam.

Introduction of the chloromethyl group: The functional group introduced in the first step can then be converted to a chloromethyl group. For example, a hydroxyl group could be converted to a chlorine via an Appel reaction, or a carboxylic acid could be reduced and then chlorinated.

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of heterocyclic compounds. rsc.org For instance, a 3-bromo- (B131339) or 3-triflyloxy-caprolactam precursor could undergo a Suzuki-Miyaura or other cross-coupling reaction with a suitable chloromethyl-containing coupling partner.

The following table summarizes potential chemo- and regioselective functionalization strategies for caprolactam precursors.

| Precursor | Reaction Type | Reagent(s) | Product | Selectivity |

| ε-Caprolactam | Aldol Condensation | Formaldehyde | 3-(Hydroxymethyl)azepan-2-one | Regioselective at C3 |

| 3-(Hydroxymethyl)azepan-2-one | Chlorination | Thionyl chloride | This compound | Chemoselective |

| ε-Caprolactam | Michael Addition | Acrolein | 3-(3-Oxopropyl)azepan-2-one | Regioselective at C3 |

| 3-(3-Oxopropyl)azepan-2-one | Reduction and Chlorination | NaBH4, then SOCl2 | 3-(3-Chloropropyl)azepan-2-one | Chemoselective |

Investigation of Chemical Reactivity and Transformation Pathways of 3 Chloromethyl Azepan 2 One

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary electrophilic center for nucleophilic attack on 3-(chloromethyl)azepan-2-one is the carbon atom of the chloromethyl group. This primary alkyl chloride is anticipated to readily undergo nucleophilic substitution, primarily through an S(_N)2 mechanism.

Mechanistic Studies of S(_N)2 Reaction Pathways

The reaction of this compound with a nucleophile (Nu⁻) is expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) pathway. libretexts.orglibretexts.org In this concerted mechanism, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. This process results in the inversion of stereochemistry at the electrophilic carbon. libretexts.org

The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Steric hindrance around the reaction center plays a crucial role; as a primary alkyl chloride, the chloromethyl group in this compound is relatively unhindered, favoring the S(_N)2 mechanism over competing elimination (E2) reactions, especially with good, non-basic nucleophiles.

Exploration of Intramolecular Cyclization Involving the Chloromethyl Group

Intramolecular cyclization can be a significant reaction pathway if a nucleophilic center is present elsewhere in the molecule, appropriately positioned to attack the chloromethyl group. For instance, if the amide nitrogen of this compound is deprotonated to form the corresponding anion, it could potentially act as an internal nucleophile. This would lead to an intramolecular S(_N)2 reaction, resulting in the formation of a bicyclic system. The feasibility of such a reaction would depend on the ring strain of the resulting product and the reaction conditions used to generate the amide anion. Such intramolecular cyclizations are known to be powerful methods for the synthesis of complex heterocyclic structures. rsc.orgnih.gov

Synthesis of Diverse 3-(Substituted-methyl)azepan-2-one Derivatives

The chloromethyl group serves as a versatile handle for the synthesis of a wide array of 3-(substituted-methyl)azepan-2-one derivatives through S(_N)2 reactions with various nucleophiles. These transformations allow for the introduction of diverse functionalities, significantly expanding the chemical space accessible from this starting material.

For example, reaction with sodium azide (B81097) would yield 3-(azidomethyl)azepan-2-one (B2966475), a precursor for 3-(aminomethyl)azepan-2-one (B13187769) via reduction. Treatment with cyanide would afford 3-(cyanomethyl)azepan-2-one, which can be further hydrolyzed to a carboxylic acid derivative. Alkoxides and thiolates would lead to the corresponding ethers and thioethers, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)azepan-2-one |

| Cyanide | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)azepan-2-one |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-(Hydroxymethyl)azepan-2-one |

| Amine | Ammonia (NH₃) | 3-(Aminomethyl)azepan-2-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthiomethyl)azepan-2-one |

Reactions Involving the Lactam Carbonyl and Amide Linkage

The azepan-2-one (B1668282) ring itself possesses reactive sites at the carbonyl carbon, the amide nitrogen, and the α-carbon (C3), which can undergo a variety of chemical transformations.

Ring-Opening Reactions of the Azepan-2-one Core

The cyclic amide linkage of the azepan-2-one ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. wikipedia.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water. This results in the formation of an amino acid, specifically a substituted ε-aminocaproic acid.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to open the ring. masterorganicchemistry.com The stability of the lactam ring means that typically harsh conditions, such as elevated temperatures and strong acids or bases, are required for these ring-opening reactions to occur efficiently. The presence of the chloromethyl group might influence the rate of hydrolysis due to electronic effects.

Functionalization of the Amide Nitrogen and Alpha-Carbon

The amide nitrogen of this compound can be functionalized through reactions such as N-alkylation or N-acylation after deprotonation with a suitable base. mdpi.com This allows for the introduction of a wide range of substituents, further diversifying the molecular structure.

The α-carbon (C3), being adjacent to the carbonyl group, has acidic protons that can be removed by a strong base to form an enolate. libretexts.orgyoutube.com This enolate can then react with various electrophiles in α-alkylation or α-acylation reactions. However, in the case of this compound, the presence of the chloromethyl group at the α-position means there is only one α-hydrogen. Deprotonation would form an enolate that could potentially react with electrophiles. It is also conceivable that under strongly basic conditions, elimination of HCl could occur to form a double bond between the C3 carbon and the exocyclic methylene (B1212753) group. Careful selection of reaction conditions would be crucial to control the desired reaction pathway.

Table 2: Potential Reactions at the Lactam Moiety

| Reaction Type | Reagents | Potential Product |

| Acid-Catalyzed Ring Opening | H₂O, H⁺ | 3-(Chloromethyl)-6-aminohexanoic acid |

| Base-Catalyzed Ring Opening | NaOH, H₂O | Sodium 3-(chloromethyl)-6-aminohexanoate |

| N-Alkylation | NaH, CH₃I | 3-(Chloromethyl)-1-methylazepan-2-one |

| α-Alkylation | LDA, CH₃CH₂Br | 3-(Chloromethyl)-3-ethylazepan-2-one |

Rearrangement Reactions and Skeletal Transformations

The structural framework of this compound is susceptible to various rearrangement reactions, which can lead to the formation of new cyclic and acyclic structures. These transformations are often driven by the formation of more stable intermediates or products.

The presence of a chloromethyl group at the C3 position of the azepan-2-one ring suggests the potential for carbocation-mediated rearrangements. Under the influence of Lewis acids or in solvolytic conditions, the carbon-chlorine bond can be polarized or cleaved, leading to the formation of a primary carbocation. However, primary carbocations are inherently unstable and prone to rapid rearrangement to form more stable secondary or tertiary carbocations. researchgate.net

One plausible pathway involves a 1,2-hydride shift. If a carbocation were to form at the exocyclic methylene carbon, a hydride from the C3 carbon of the ring could migrate to this position. This would result in the formation of a more stable tertiary carbocation at C3. This rearranged carbocation could then be trapped by a nucleophile or undergo further transformations. researchgate.net

Alternatively, an alkyl shift, specifically a ring-expanding or ring-contracting rearrangement, could occur. For instance, the migration of the C2-C3 bond to the carbocationic center could lead to a ring-contracted product with a six-membered ring. Conversely, migration of the C3-C4 bond could initiate a ring expansion, though this is generally less common for this type of system. Such rearrangements, often referred to as Wagner-Meerwein rearrangements, are well-documented in carbocation chemistry. nih.gov

Neighboring group participation (NGP) by the lone pair of electrons on the lactam nitrogen or the carbonyl oxygen could also play a significant role in stabilizing the transition state of a carbocationic rearrangement. researchgate.net The participation of the chlorine atom itself, forming a bridged chloronium ion, is another possibility that can influence the stereochemical and regiochemical outcome of the reaction. google.com

The table below outlines hypothetical rearrangement products that could arise from a carbocationic intermediate of this compound, based on established rearrangement principles.

| Initial Species | Rearrangement Type | Postulated Intermediate | Potential Product Structure |

| This compound | 1,2-Hydride Shift | Tertiary carbocation at C3 | 3-Substituted azepan-2-one |

| This compound | Alkyl Shift (Ring Contraction) | Carbocation on a six-membered ring | Substituted piperidinone derivative |

| This compound | Neighboring Group Participation | Bicyclic bridged intermediate | Fused or bridged ring system |

It is important to note that the actual reaction pathway would be highly dependent on the specific reaction conditions, including the choice of Lewis acid, solvent, and temperature. uni.lu

Transamidation is a chemical reaction involving the exchange of the amino group of an amide with another amine. rsc.org In the context of this compound, the lactam ring is a cyclic amide and can potentially undergo transamidation reactions. This process typically requires activation of the amide bond, which can be achieved under acidic or basic conditions, or with the use of metal catalysts. nsf.gov

Reaction of this compound with a primary or secondary amine could lead to the ring-opening of the lactam to form a linear amino amide. This reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the external amine on the lactam carbonyl carbon. Subsequent collapse of this intermediate can either regenerate the starting materials or lead to the ring-opened product. The presence of the electron-withdrawing chloromethyl group may influence the reactivity of the lactam carbonyl towards nucleophilic attack.

Furthermore, if the starting lactam is N-acylated, the transamidation process can be facilitated, as the N-acyl group enhances the electrophilicity of the endocyclic carbonyl carbon. google.com Studies on N-acyl-glutarimides have shown that amide bond twist can weaken the amidic resonance, making the carbonyl group more susceptible to nucleophilic attack.

Ring interconversions could also be envisaged through a sequence of reactions initiated by transamidation. For example, a ring-opening transamidation followed by an intramolecular cyclization could lead to the formation of a different ring system, depending on the nature of the attacking amine and any subsequent transformations of the chloromethyl group.

The following table presents potential outcomes of transamidation reactions involving this compound with different amines.

| Reactant 1 | Reactant 2 | Proposed Reaction | Potential Product |

| This compound | Primary Amine (R-NH₂) | Ring-opening transamidation | N¹-(substituted)-6-amino-3-(chloromethyl)hexanamide |

| This compound | Secondary Amine (R₂NH) | Ring-opening transamidation | N¹,N¹-(disubstituted)-6-amino-3-(chloromethyl)hexanamide |

| N-Acyl-3-(chloromethyl)azepan-2-one | Primary Amine (R-NH₂) | Facile ring-opening transamidation | N-Acyl protected linear amino amide |

The feasibility and outcome of these transamidation and ring interconversion reactions would be contingent on factors such as the nucleophilicity of the amine, the reaction temperature, and the presence of catalysts.

Sophisticated Spectroscopic and Structural Elucidation of 3 Chloromethyl Azepan 2 One and Its Derivatives

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral compounds like 3-(chloromethyl)azepan-2-one, which possesses a stereogenic center at the C3 position, chiroptical spectroscopic methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive techniques for assigning the absolute spatial arrangement of its substituents. saschirality.org These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.orgcas.cz

Optical Rotatory Dispersion measures the variation of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org As the wavelength approaches an electronic absorption band of the chromophore—in this case, the amide group within the azepan-2-one (B1668282) ring—the optical rotation undergoes a rapid and dramatic change. This phenomenon is known as the Cotton effect. wikipedia.orgaccessscience.com A positive Cotton effect is observed when the rotation first increases to a maximum (a peak) before sharply decreasing to a minimum (a trough) as the wavelength decreases. Conversely, a negative Cotton effect shows an initial trough followed by a peak. vlabs.ac.in

Circular Dichroism is a closely related and often more direct technique that measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) by a chiral molecule. saschirality.org A CD spectrum plots this differential absorption against wavelength, resulting in positive or negative peaks that also constitute a Cotton effect. stackexchange.com The sign and intensity of the Cotton effect are directly related to the three-dimensional structure of the molecule in the vicinity of the chromophore. nih.govnih.gov

For this compound, the relevant chromophore is the amide C=O group of the lactam ring. The n → π* electronic transition of this group is typically observed in the ultraviolet region and is notoriously sensitive to the stereochemical environment. The sign of the Cotton effect associated with this transition can be empirically correlated to the absolute configuration of the chiral center.

While specific experimental CD/ORD data for this compound is not extensively reported in publicly available literature, the absolute configuration can be predicted by applying established empirical rules, most notably the Octant Rule, which was originally developed for cyclohexanones and has been extended to other cyclic ketones and lactams. vlabs.ac.instackexchange.comyoutube.com

The Octant Rule divides the space around the carbonyl group into eight regions (octants) using three perpendicular planes. stackexchange.comyoutube.com The location of substituents, such as the chloromethyl group at C3, in these octants determines their contribution to the sign of the Cotton effect. For a chair-like conformation of the azepan-2-one ring, the C3 substituent will occupy a specific octant. Its contribution to the Cotton effect can be predicted based on the sign of that octant. For instance, if the (R)-enantiomer places the chloromethyl group in a positive octant, it would be predicted to exhibit a positive Cotton effect, while the (S)-enantiomer would show a negative Cotton effect.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have become an indispensable tool for corroborating experimental findings and assigning absolute configurations. nih.govfrontiersin.org By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., (R)-3-(chloromethyl)azepan-2-one) and comparing it with the experimentally obtained spectrum, an unambiguous assignment of the absolute configuration can be made. nih.govnih.gov

Research on analogous chiral lactams has demonstrated a clear relationship between the sign of the Cotton effect and the stereochemistry at the α-carbon. nih.govnih.gov For example, studies on spiroheterocyclic γ-lactams have established that isomers with an S configuration at a key chiral center consistently exhibit a positive Cotton effect, while their R counterparts show a negative one. nih.gov This correlative approach is fundamental to the application of chiroptical spectroscopy.

Below are illustrative tables representing the kind of data that would be generated in a chiroptical study of the enantiomers of this compound.

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Chromophore Transition | Wavelength of Maximum Absorption (λ_max) [nm] | Sign of Cotton Effect | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] |

| (R)-3-(Chloromethyl)azepan-2-one | n → π | ~225 | Positive | +2.5 |

| (S)-3-(Chloromethyl)azepan-2-one | n → π | ~225 | Negative | -2.5 |

Table 2: Hypothetical Optical Rotatory Dispersion Data for the Enantiomers of this compound

| Enantiomer | Cotton Effect Feature | Wavelength [nm] | Specific Rotation ([α]) |

| (R)-3-(Chloromethyl)azepan-2-one | Peak | ~235 | +1500 |

| (R)-3-(Chloromethyl)azepan-2-one | Trough | ~215 | -1200 |

| (S)-3-(Chloromethyl)azepan-2-one | Trough | ~235 | -1500 |

| (S)-3-(Chloromethyl)azepan-2-one | Peak | ~215 | +1200 |

These tables illustrate how the two enantiomers would be expected to produce mirror-image CD and ORD curves, a hallmark of chiroptical measurements. scribd.com The combination of empirical rules, comparison with related compounds, and modern computational methods provides a robust framework for the elucidation of the absolute configuration of this compound and its derivatives using chiroptical spectroscopy.

Computational and Theoretical Investigations of 3 Chloromethyl Azepan 2 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Chloromethyl)azepan-2-one. These methods allow for the determination of the molecule's three-dimensional structure and the distribution of its electrons, which are key determinants of its physical and chemical behavior.

The seven-membered ring of the azepan-2-one (B1668282) (ε-caprolactam) core is known to be flexible and can adopt several conformations. rsc.org For substituted caprolactams like this compound, Density Functional Theory (DFT) is a widely used computational method to identify the most stable conformations. These calculations typically show that the azepan-2-one ring preferentially adopts a chair-type conformation, which minimizes steric strain. rsc.org

In the case of this compound, the primary conformational question revolves around the orientation of the chloromethyl group at the C-3 position. This substituent can be in either an axial or equatorial position. DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), can predict the relative energies of these conformers. It is generally anticipated that the equatorial conformation would be sterically favored and thus lower in energy. The planarity of the amide group within the lactam ring is another critical structural feature that is well-described by these theoretical models. rsc.org

Below is a hypothetical data table representing typical geometric parameters for the equatorial conformer of this compound, as would be predicted from a DFT optimization.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.35 Å | |

| C-C (ring) | ~1.53 - 1.55 Å | |

| C-Cl | ~1.80 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~125° | |

| Dihedral Angle | H-N-C=O | ~180° (trans amide) |

| Note: These are representative values and would be refined by specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. nih.govrsc.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the sites of nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the amide group, which are the sites of highest electron density. The LUMO, conversely, is anticipated to have significant contributions from the carbonyl carbon and the carbon atom bearing the chlorine. The presence of the electron-withdrawing chloromethyl group at the C-3 position is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted ε-caprolactam.

FMO analysis helps predict how this compound will behave in various reactions. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

| Molecular Orbital | Predicted Energy (Illustrative) | Implication for Reactivity |

| HOMO | -7.0 eV | Site for electrophilic attack (e.g., protonation at the carbonyl oxygen). |

| LUMO | -0.5 eV | Site for nucleophilic attack (e.g., at the carbonyl carbon or substitution at the chloromethyl group). |

| HOMO-LUMO Gap | 6.5 eV | Indicates moderate kinetic stability. |

| Note: These energy values are hypothetical and depend on the level of theory and solvent model used. |

Mechanistic Studies of Key Synthetic and Transformation Reactions

Computational chemistry provides a window into the dynamic processes of chemical reactions, allowing for the mapping of reaction pathways and the identification of high-energy transition states.

For any proposed reaction involving this compound, such as its synthesis via cyclization or its further functionalization, computational methods can be employed to locate the transition state (TS) structure. youtube.com A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. numberanalytics.com Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. numberanalytics.comgithub.io Explicit solvent models involve including a number of individual solvent molecules around the solute, offering a more detailed picture of specific interactions like hydrogen bonding but at a much higher computational cost. cas.cz

For a polar molecule like this compound, the choice of solvent can affect the stability of charged or polar transition states. For example, a polar protic solvent might stabilize a transition state with significant charge separation, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. Computational studies can model a reaction in different solvents to predict these effects and help in selecting the optimal experimental conditions. tandfonline.com

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for confirming the structure of newly synthesized compounds. github.io By comparing calculated spectra to experimental spectra, chemists can gain confidence in their structural assignments.

DFT calculations can predict various spectroscopic parameters for this compound. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecular geometry, making them excellent for distinguishing between different conformers or isomers. rsc.orgcas.cz

For Infrared (IR) spectroscopy, computational frequency analysis can predict the vibrational modes of the molecule. medium.com Each calculated frequency corresponds to a specific molecular motion, such as the characteristic C=O stretch of the lactam, C-N stretching, and C-H bending modes. While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement, aiding in the assignment of peaks in the experimental spectrum. medium.comdiva-portal.org

| Spectroscopic Parameter | Predicted Value Range (Illustrative) | Key Structural Feature |

| ¹³C NMR Chemical Shift | 175-180 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR Chemical Shift | 45-50 ppm | Chloromethyl Carbon (-CH₂Cl) |

| ¹H NMR Chemical Shift | 3.6-3.8 ppm | Chloromethyl Protons (-CH₂Cl) |

| IR Frequency (scaled) | 1650-1670 cm⁻¹ | Carbonyl Stretch (C=O) |

| IR Frequency (scaled) | 700-750 cm⁻¹ | C-Cl Stretch |

| Note: These are representative values. Actual predicted values depend on the level of theory, basis set, and solvent model. |

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules. For "this compound," these calculations can provide valuable data for the elucidation and confirmation of its structure. The prediction of ¹H and ¹³C chemical shifts and spin-spin coupling constants is highly dependent on the chosen computational model, including the level of theory and the basis set.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (Carbonyl) | - | ~175-180 |

| C3 | ~3.5-4.0 | ~45-50 |

| C7 | ~3.0-3.5 | ~40-45 |

| CH₂Cl (Methylene) | ~3.6-3.8 | ~45-50 |

Note: The values presented in this table are illustrative and based on general expectations for similar structures. Actual predicted values would require specific DFT calculations.

Simulated Vibrational and Chiroptical Spectra

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, provides a theoretical fingerprint of a molecule's vibrational modes. These simulations are typically performed using frequency calculations within DFT. For "this compound," the key vibrational modes would include the C=O stretching of the lactam ring, C-N stretching, C-Cl stretching, and various CH₂ bending and rocking modes.

Chiroptical spectroscopy simulations, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for chiral molecules to determine their absolute configuration. Since "this compound" possesses a chiral center at the C3 position, VCD and ECD spectra can be simulated to distinguish between its (R) and (S) enantiomers. The simulated spectra can then be compared with experimental data to assign the absolute stereochemistry.

Table 2: Key Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1650-1700 |

| C-N Stretch | ~1200-1300 |

| C-Cl Stretch | ~650-750 |

Note: These are approximate frequency ranges and would be refined by specific computational modeling.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of "this compound" over time. The seven-membered azepanone ring is flexible and can adopt several conformations, with the chair-like conformation generally being the most stable for caprolactam systems. rsc.orgresearchgate.net The position and orientation of the chloromethyl substituent at the C3 position will influence the relative energies of these conformations.

MD simulations can reveal the transitions between different conformational states and the timescale of these changes. Furthermore, by simulating the molecule in a solvent, such as water or an organic solvent, it is possible to study the intermolecular interactions, including hydrogen bonding between the lactam's N-H group and the solvent, as well as dipole-dipole interactions involving the carbonyl and chloromethyl groups. These simulations provide a dynamic picture of how the molecule behaves in a realistic environment, which is crucial for understanding its chemical reactivity and physical properties. Studies on related substituted caprolactams have shown that the ring can exist in equilibrium between different chair and boat forms, with the specific equilibrium being dependent on the nature and position of the substituents. rsc.orgresearchgate.netamazonaws.com

Applications of 3 Chloromethyl Azepan 2 One As a Versatile Synthetic Building Block

Chiral Pool Synthesis and the Construction of Complex Heterocyclic Frameworks

The inherent chirality and conformational constraints of the azepane ring make it an attractive scaffold for the synthesis of complex heterocyclic structures. 3-(Chloromethyl)azepan-2-one provides a convenient entry point for the diastereoselective and stereoselective elaboration of this ring system.

Synthesis of Substituted Azepane Derivatives

The chloromethyl group in this compound is a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C3 position, leading to a diverse library of substituted azepane derivatives. For instance, displacement of the chloride with an azide (B81097) followed by reduction provides access to the corresponding 3-(aminomethyl)azepan-2-one (B13187769). This amine can then be further functionalized through acylation, alkylation, or sulfonylation, yielding a range of amides, secondary and tertiary amines, and sulfonamides.

The stereochemistry at the C3 position can often be controlled through the choice of starting material and reaction conditions, allowing for the synthesis of enantiomerically pure substituted azepanes. rsc.orgresearchgate.net These derivatives are valuable intermediates in the synthesis of pharmacologically active agents.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product | Potential Applications |

| Sodium Azide (NaN₃) | 3-(Azidomethyl)azepan-2-one (B2966475) | Precursor to amines, click chemistry |

| Potassium Cyanide (KCN) | 3-(Cyanomethyl)azepan-2-one | Precursor to carboxylic acids, amides |

| Sodium Thiophenoxide (NaSPh) | 3-(Phenylthiomethyl)azepan-2-one | Sulfur-containing heterocycles |

| Ammonia (NH₃) | 3-(Aminomethyl)azepan-2-one | Ligand synthesis, peptide mimics |

| Diethylamine (Et₂NH) | 3-(Diethylaminomethyl)azepan-2-one | Basic building blocks |

Formation of Fused and Bridged Polycyclic Systems

The strategic functionalization of this compound opens pathways to more complex, sterically demanding fused and bridged polycyclic systems. These intricate architectures are of significant interest in drug discovery as they can mimic the conformations of peptides and other biomolecules, leading to enhanced biological activity and selectivity. nih.govuvic.ca

One common strategy involves the conversion of the chloromethyl group into a reactive handle that can participate in intramolecular cyclization reactions. For example, the corresponding 3-(azidomethyl)azepan-2-one can undergo an intramolecular [3+2] cycloaddition with an appropriately positioned alkyne or alkene within the same molecule to form a triazole- or triazoline-fused azepane system. nih.gov Such "click chemistry" approaches are known for their high efficiency and selectivity.

Furthermore, the lactam nitrogen and the C3-substituent can be tethered to form a bicyclic system. For instance, N-alkylation of the lactam followed by intramolecular nucleophilic attack from a C3-substituent can lead to the formation of a bridged azabicyclic compound. nih.gov The stereochemical outcome of these cyclizations is often influenced by the conformational preferences of the seven-membered ring, allowing for a degree of stereocontrol in the synthesis of these complex scaffolds. nih.govrsc.org The synthesis of such fused and bridged systems from functionalized azepanes has been demonstrated as a viable strategy for creating novel polycyclic structures. researchgate.netrsc.org

Precursor for Amino Acid and Peptide Mimics (Focus on Synthetic Strategy)

Peptidomimetics, compounds that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. nih.gov They offer improved metabolic stability and oral bioavailability compared to their natural peptide counterparts. This compound serves as a valuable precursor for the synthesis of constrained γ-amino acid and peptide mimics.

The key synthetic transformation is the conversion of the chloromethyl group to an amino group, yielding 3-(aminomethyl)azepan-2-one. This molecule is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. wikipedia.orgnih.gov The seven-membered ring locks the backbone of the GABA mimic into a specific spatial arrangement, which can be beneficial for binding to its target receptor with high affinity and selectivity.

The synthetic strategy involves coupling this constrained GABA mimic with other amino acids or peptide fragments using standard peptide coupling techniques. peptide.com The resulting dipeptide or polypeptide mimics incorporate the rigid azepane scaffold, which can induce specific secondary structures, such as turns or helices, in the peptide chain. nih.gov This conformational control is a powerful tool for designing peptidomimetics with tailored biological activities. The synthesis of conformationally constrained dipeptide mimetics often involves the use of such novel building blocks. nih.gov

Integration into Polymer Chemistry for Functional Material Design (as a monomer or initiator)

The versatility of this compound extends beyond small molecule synthesis into the realm of polymer chemistry. Its unique bifunctional nature, possessing both a polymerizable lactam ring and a reactive chloromethyl group, allows it to be integrated into polymers as either a monomer or an initiator, leading to the design of functional materials with tailored properties. google.com

As a monomer, the azepan-2-one (B1668282) ring can undergo ring-opening polymerization (ROP), similar to its parent compound, caprolactam, which is the monomer for Nylon 6. wikipedia.org The presence of the chloromethyl side group introduces a reactive handle along the polymer backbone. This functionality can be exploited for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific functional molecules, such as drugs, imaging agents, or targeting ligands. The copolymerization of such functional monomers with other monomers can lead to materials with a defined distribution of reactive sites. rsc.orgnih.gov

Alternatively, the chloromethyl group can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). rsc.org In this scenario, the azepan-2-one moiety would be located at the initiating end of the polymer chain. This approach allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities, where the azepane ring serves as a unique end-group functionality. This functionality could then be used for further chemical transformations or to influence the self-assembly and material properties of the resulting polymer. The use of functional initiators is a well-established strategy for preparing polymers with specific end-group functionalities. mdpi.com

Development of Novel Reagents and Ligands in Catalysis

The development of new ligands is crucial for advancing the field of catalysis. Chiral ligands are particularly important for enantioselective synthesis, a key technology in the pharmaceutical and fine chemical industries. This compound provides a scaffold for the synthesis of novel, potentially chiral ligands for metal-catalyzed reactions.

The synthetic strategy involves the elaboration of the chloromethyl group into a coordinating moiety. For example, reaction with a primary or secondary amine containing another donor atom, such as another nitrogen or a phosphorus atom, can generate multidentate ligands. mdpi.com The nitrogen of the newly formed amino group, in conjunction with the carbonyl oxygen of the lactam ring and potentially the lactam nitrogen itself, can act as a coordination site for a variety of transition metals. researchgate.netnih.gov

If a chiral version of this compound is used as the starting material, the resulting ligand will be chiral, which can induce enantioselectivity in catalytic transformations. The rigid azepane backbone can create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the reaction. The synthesis of metal complexes with such ligands could lead to new catalysts for a range of organic transformations, including hydrogenations, cross-coupling reactions, and oxidations. researchgate.netscispace.com

Future Directions and Emerging Research Avenues in 3 Chloromethyl Azepan 2 One Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's increasing emphasis on sustainability necessitates the development of environmentally benign synthetic routes. While the parent compound, ε-caprolactam, has been the subject of significant green chemistry research, these principles are directly applicable to its derivatives. pnas.orgresearchgate.net Future work on 3-(Chloromethyl)azepan-2-one is expected to focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. mdpi.comnih.gov

Key research targets in this area include:

Catalytic Routes: Moving away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Research could explore the use of heterogeneous, nanoporous catalysts that combine acidic and redox sites to construct the functionalized lactam ring in a single, solvent-free step, similar to advanced methods for ε-caprolactam production. pnas.org

Biocatalysis: Chemoenzymatic reaction sequences, which use enzymes like alcohol dehydrogenases and monooxygenases, offer a highly selective and environmentally friendly alternative for producing caprolactam and its derivatives. rsc.org Applying such biocatalytic methods could enable the synthesis of this compound under mild aqueous conditions.

Alternative Solvents and Reaction Conditions: The use of greener solvents or solvent-free reaction conditions can dramatically reduce the environmental impact of a synthetic process. mdpi.com Microwave-assisted synthesis, for instance, can accelerate reaction times from hours to minutes, thereby saving energy and potentially enabling solvent-free procedures. mdpi.com

Exploration of Photoredox and Electrochemical Transformations

Modern synthetic methods powered by light and electricity offer unique pathways for molecular functionalization under exceptionally mild conditions. The chloromethyl group on this compound makes it an ideal candidate for such transformations.

Photoredox Catalysis: This technique uses light to generate radical intermediates that can participate in a wide range of chemical reactions. nih.gov The C-Cl bond in this compound could be activated via photoredox catalysis to generate a key alkyl radical. acs.org This radical could then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for diversifying the core structure. The mild conditions of photoredox catalysis ensure compatibility with a wide array of functional groups. nih.gov

Electrochemical Synthesis: Organic electrochemistry provides a reagent-free method for oxidation and reduction. nih.gov An electrochemical halogen-atom transfer (e-XAT) process could be developed to activate the C-Cl bond in this compound, generating alkyl radicals without the need for expensive photocatalysts or chemical oxidants. nih.gov This approach is highly efficient and aligns with green chemistry principles by using electricity as a traceless reagent. nih.gov These electrochemically generated radicals could then be coupled with various olefins or other partners to build molecular complexity.

Integration into Flow Chemistry Systems for Scalable Production

For any commercially viable chemical, the ability to scale production safely and efficiently is paramount. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a traditional batch reactor, offers numerous advantages. nih.govyoutube.com

Integrating the synthesis of this compound into a flow system could provide significant benefits. acs.orgtechnologynetworks.com The small dimensions of flow reactors offer superior control over reaction parameters like temperature and mixing, which leads to higher yields, better selectivity, and improved safety, especially when handling hazardous reagents or intermediates. youtube.comyoutube.com Continuous processing allows for simplified scaling; to produce more material, the system is simply run for a longer duration. youtube.com This technology is particularly well-suited for multistep syntheses, where intermediates can be generated and consumed in situ, streamlining the entire production process. nih.govyoutube.com

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Production

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for Synthesis |

| Heat Transfer | Poor; difficult to control temperature in large vessels, risk of hotspots. | Excellent; high surface-area-to-volume ratio allows for rapid and precise temperature control. | Enhanced safety and selectivity by preventing runaway reactions and minimizing side-product formation. youtube.com |

| Mass Transfer & Mixing | Slow and often inefficient, leading to concentration gradients. | Rapid and highly efficient, ensuring a homogeneous reaction environment. | Increased reaction rates and improved product consistency. nih.govyoutube.com |

| Safety | Handling of hazardous intermediates and reagents at large scale increases risk. | Hazardous intermediates can be generated and consumed in situ, minimizing exposure and accumulation. nih.govyoutube.com | Safer handling of reagents required for chlorination and cyclization steps. |

| Scalability | Difficult; requires complete re-engineering of the process ("scaling up"). | Straightforward; production is increased by running the system for longer or by "numbering up" (running parallel reactors). youtube.com | Faster transition from laboratory-scale discovery to industrial-scale production. |

| Process Control | Limited; manual or delayed sampling for analysis. | Excellent; allows for integration of in-line analytical tools (PAT) for real-time monitoring and automation. technologynetworks.com | Higher product quality and process robustness. |

Investigation of Supramolecular Interactions and Self-Assembly Properties

Supramolecular chemistry studies the non-covalent interactions that govern how molecules recognize each other and organize into larger, functional structures. nih.govyoutube.com The this compound molecule possesses distinct features that make it a compelling target for supramolecular research. The lactam ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), which are known to drive the formation of predictable assemblies like chains or tapes in simpler amides. youtube.com

Table 2: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Participating Moieties | Potential Role in Self-Assembly |

| Hydrogen Bonding | Amide N-H (donor) and Carbonyl C=O (acceptor) | Primary driving force for forming one-dimensional chains or tapes, creating the backbone of a larger assembly. youtube.comnih.gov |

| Dipole-Dipole Interactions | Polar C=O and C-Cl bonds | Influences the packing and alignment of adjacent molecular chains, affecting the overall crystal structure and material density. |

| Halogen Bonding | C-Cl bond (donor) and an electronegative atom (e.g., carbonyl oxygen) on a neighboring molecule (acceptor) | Provides directional control, acting as a "molecular Velcro" to organize molecules into specific two- or three-dimensional architectures. |

| Van der Waals Forces | Aliphatic azepane ring | Contributes to the overall stability of the assembled structure through non-specific, space-filling interactions. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(chloromethyl)azepan-2-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves chlorination of azepan-2-one derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, Liu et al. (2009) reported a route involving benzoylation followed by selective chlorination, with structural confirmation via single-crystal X-ray diffraction . Optimization strategies include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for better reagent solubility), and stoichiometric adjustments (1.2–1.5 equivalents of chlorinating agents). Yield improvements (>70%) are achievable by quenching intermediates with aqueous NaHCO₃ to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral discrepancies be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. The chloromethyl group exhibits distinct ¹H NMR signals at δ 3.8–4.2 ppm (split due to coupling with adjacent protons). IR absorption at ~650 cm⁻¹ confirms C-Cl stretching. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Cross-validation with High-Performance Liquid Chromatography (HPLC) purity assays (>95%) and mass spectrometry (m/z 161.6 [M+H]⁺) is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound is a suspected respiratory and dermal irritant. Safety measures include:

- Use of fume hoods and PPE (nitrile gloves, lab coats, goggles).

- Storage in airtight containers away from moisture and oxidizing agents.

- Spill management using inert absorbents (e.g., diatomaceous earth) and disposal via hazardous waste channels.

Refer to OSHA HCS guidelines (e.g., PAC-1 exposure limit: 2.1 mg/m³) for detailed risk mitigation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives of this compound with enhanced reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic reactivity at the chloromethyl site. For instance, Fukui indices (ƒ⁻) highlight susceptibility to nucleophilic substitution. Simulations using Gaussian or ORCA software can model transition states for SN2 reactions with amines or thiols. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical to confirm computational predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. Strategies include:

- Reproducing synthesis with rigorous purification (e.g., column chromatography, recrystallization).

- Standardizing bioassays (e.g., fixed IC₅₀ protocols, cell line authentication).

- Multi-laboratory validation under blind conditions to minimize bias. Cross-referencing with structural analogs (e.g., benzoyl-substituted azepanones) can clarify structure-activity relationships .

Q. How does the steric environment of this compound influence its regioselectivity in cross-coupling reactions?

- Methodological Answer : The seven-membered azepanone ring imposes steric hindrance, favoring reactions at the chloromethyl group over the lactam carbonyl. For Suzuki-Miyaura coupling, bulky ligands (e.g., SPhos) enhance selectivity for aryl boronic acids. Kinetic studies (monitored via ¹H NMR) and X-ray crystallography of intermediates (e.g., palladium complexes) provide mechanistic insights. Contrast with smaller-ring analogs (e.g., pyrrolidinones) reveals steric effects on reaction pathways .

Q. What are the limitations of current catalytic systems for asymmetric synthesis of this compound, and how can they be addressed?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) often yield low enantiomeric excess (ee < 60%) due to competing racemization. Strategies include:

- Low-temperature reactions (–40°C) to stabilize intermediates.

- Dynamic kinetic resolution using dual catalysts (e.g., enzyme-metal combinations).

- Screening chiral auxiliaries (e.g., Evans oxazolidinones) to improve stereocontrol. HPLC chiral column analysis (Chiralpak AD-H) is essential for ee determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.